molecular formula C13H14O5 B1294992 Dimethyl (p-methoxybenzylidene)malonate CAS No. 7443-25-6

Dimethyl (p-methoxybenzylidene)malonate

Cat. No.: B1294992
CAS No.: 7443-25-6
M. Wt: 250.25 g/mol
InChI Key: JMFYZMAVUHNCPW-UHFFFAOYSA-N
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Description

Dimethyl (p-methoxybenzylidene)malonate is an organic compound with the molecular formula C13H14O5. It is a derivative of malonic acid and is commonly used as an ultraviolet absorber. This compound is known for its ability to absorb ultraviolet light, making it useful in various industrial applications, particularly in the production of coatings and plastics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (p-methoxybenzylidene)malonate can be synthesized through the condensation reaction of dimethyl malonate with p-methoxybenzaldehyde in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (p-methoxybenzylidene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl (p-methoxybenzylidene)malonate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl (p-methoxybenzylidene)malonate exerts its effects is primarily through its ability to absorb ultraviolet light. This absorption prevents ultraviolet radiation from penetrating materials, thereby protecting them from degradation. The molecular structure allows it to absorb specific wavelengths of ultraviolet light, converting the energy into less harmful forms .

Comparison with Similar Compounds

Uniqueness: Dimethyl (p-methoxybenzylidene)malonate is unique due to its specific ultraviolet-absorbing properties, which make it particularly useful in applications requiring ultraviolet protection. Its methoxy group also provides distinct reactivity compared to other similar compounds .

Properties

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14O5/c1-16-10-6-4-9(5-7-10)8-11(12(14)17-2)13(15)18-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFYZMAVUHNCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042328
Record name Dimethyl (p-methoxybenzylidene)malonate
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7443-25-6
Record name 1,3-Dimethyl 2-[(4-methoxyphenyl)methylene]propanedioate
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Record name Dimethyl (p-methoxybenzylidene)malonate
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Record name Cyasorb UV 1988
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Record name Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-dimethyl ester
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Record name Dimethyl (p-methoxybenzylidene)malonate
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Record name Dimethyl (p-methoxybenzylidene)malonate
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Record name DIMETHYL (P-METHOXYBENZYLIDENE)MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethyl (p-methoxybenzylidene)malonate
Dimethyl (p-methoxybenzylidene)malonate
Dimethyl (p-methoxybenzylidene)malonate

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